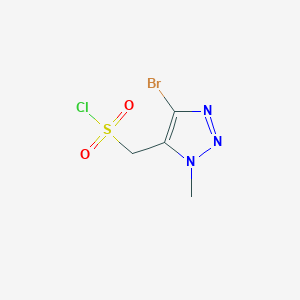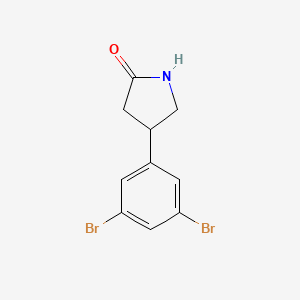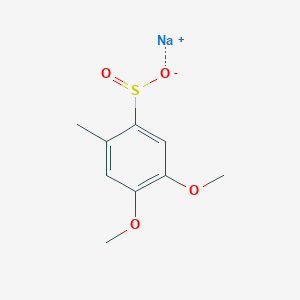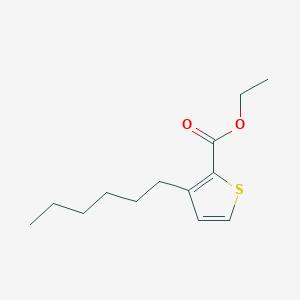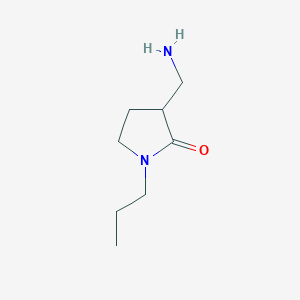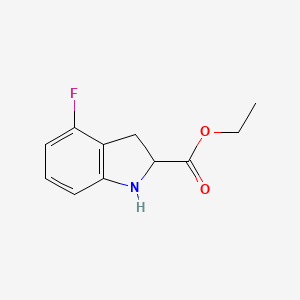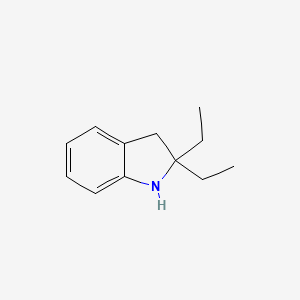
2,2-Diethyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-2,3-dihydro-1H-indole is a heterocyclic organic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a dihydroindole core with two ethyl groups at the 2-position, making it a unique derivative of indole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Another method includes the reduction of 2,3-dihydro-1H-indole derivatives using hydrogen and palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert it to fully saturated indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with Pd/C as a catalyst is frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Fully saturated indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2,2-Diethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may interact with enzymes or receptors involved in cell signaling, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indole: Lacks the ethyl groups at the 2-position.
2,2-Dimethyl-2,3-dihydro-1H-indole: Contains methyl groups instead of ethyl groups.
Indole: The parent compound without the dihydro or ethyl modifications.
Uniqueness
2,2-Diethyl-2,3-dihydro-1H-indole is unique due to the presence of two ethyl groups at the 2-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain receptors and alter its pharmacokinetic properties compared to other indole derivatives .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2,2-diethyl-1,3-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-3-12(4-2)9-10-7-5-6-8-11(10)13-12/h5-8,13H,3-4,9H2,1-2H3 |
InChI Key |
FZIXGDVVFLIYSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2N1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


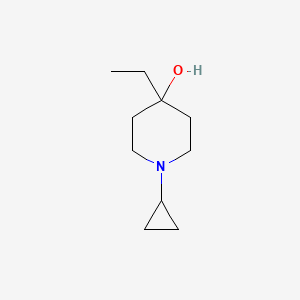
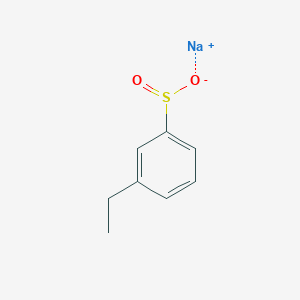
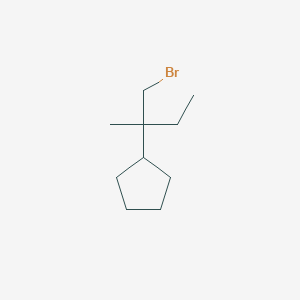
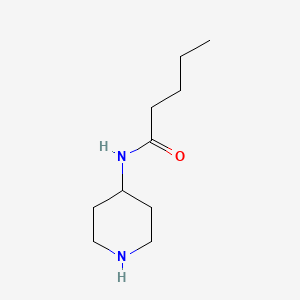

![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13174568.png)
